2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its natural occurrence or synthesis.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc.Scientific Research Applications
Beta-Mannosidase Inhibition
A related compound, 6-deoxy-DMDP, derived from the seeds of Angylocalyx pynaertii, shows unique inhibition of beta-mannosidase. This finding is significant as structurally related polyhydroxypyrrolidine alkaloids are generally inhibitors of alpha- and beta-glucosidase (Molyneux et al., 1993).
Synthetic Approaches
Researchers have developed synthetic approaches to imino sugar compounds from naturally occurring sugars and amino acids, highlighting the potential for creating derivatives of 2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol (Kotian et al., 2011).
Enzymatic Activity Inhibition in Cancer Cell Lines
N-alkylated derivatives of d-fagomine and 2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol showed cytotoxicity in human cancer cell lines and inhibited specific glycosidases. The length of the alkyl chain linked to the iminosugars determined their cytotoxicity and enzymatic inhibition effects (Padró et al., 2010).
Chemoenzymatic Synthesis
Chemoenzymatic synthesis techniques have been applied to related compounds, offering new methods for producing these types of molecules with high diastereo- and enantioselectivity (Haddad & Larchevêque, 2005).
Diversity-Oriented Synthesis of Chiral Building Blocks
Functionalized chiral building blocks and biologically active iminosugars, similar to 2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol, have been synthesized from D-Mannitol. This approach showcases the potential of diversity-oriented synthesis in generating structurally diverse molecules (Aravind et al., 2011).
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves predicting or suggesting further studies that can be done based on the known properties of the compound. It could include suggesting modifications to improve its activity, stability, or reduce its toxicity.
Please note that the availability of this information depends on how extensively the compound has been studied. For less studied compounds, some of this information might not be available. If you have a specific compound that is widely studied, I might be able to provide more detailed information.
properties
IUPAC Name |
2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7-2-5(9)6(10)4(7)3-8/h4-6,8-10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVOJPDDTVFNFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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